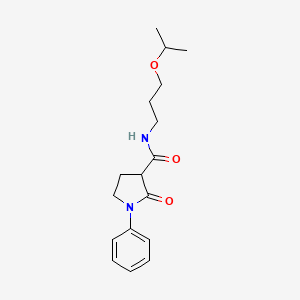
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as IPP or IPP-401, is a small molecule drug that has attracted significant attention in scientific research due to its potential therapeutic applications. IPP-401 is a pyrrolidinecarboxamide derivative that has been synthesized using various methods, and it has been found to exhibit promising biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections. For instance, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, it has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to exhibit anti-viral effects against the influenza virus and herpes simplex virus.
实验室实验的优点和局限性
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 has several advantages and limitations for lab experiments. One advantage is that it exhibits potent anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising candidate for the development of new drugs. Additionally, it has been found to exhibit low toxicity and good pharmacokinetic properties. However, one limitation is that the mechanism of action of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 is not fully understood, which makes it difficult to optimize its therapeutic potential. Furthermore, more research is needed to determine the optimal dosage and administration of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401.
未来方向
There are several future directions for the research of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401. Furthermore, it would be interesting to investigate the potential synergistic effects of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 with other drugs in the treatment of cancer and viral infections. Finally, more research is needed to determine the potential side effects of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 and its safety in humans.
Conclusion
In conclusion, N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 is a promising small molecule drug that exhibits potent anti-inflammatory, anti-cancer, and anti-viral effects. It has been synthesized using various methods and has been found to exhibit low toxicity and good pharmacokinetic properties. Although the mechanism of action of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 is not fully understood, it has shown potential therapeutic applications in various scientific research studies. There are several future directions for the research of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401, including further investigation of its mechanism of action, optimization of its therapeutic potential, and determination of its safety in humans.
合成方法
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 has been synthesized using various methods, including a three-step synthesis method that involves the condensation of 3-isopropoxypropylamine with pyrrolidine-2,3-dione, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification through column chromatography. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of N-alkylation reactions.
科学研究应用
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In one study, N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 has been found to exhibit anti-viral effects against the influenza virus and herpes simplex virus.
属性
IUPAC Name |
2-oxo-1-phenyl-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)22-12-6-10-18-16(20)15-9-11-19(17(15)21)14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMICMLTZTMXXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate](/img/structure/B6032680.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)
![4-methoxy-N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6032691.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6032692.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)
![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)
![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)